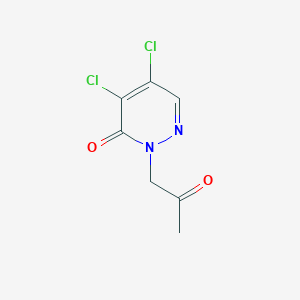

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Description

4,5-Dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a halogenated dihydropyridazinone derivative characterized by a six-membered heterocyclic core with two chlorine atoms at positions 4 and 5 and a 2-oxopropyl substituent at position 2. The compound’s structure is stabilized by intramolecular hydrogen bonding involving the carbonyl oxygen and the NH group of the dihydropyridazinone ring.

Key structural features include:

- Planarity: The dihydropyridazinone core is nearly planar, a common trait in similar derivatives, which facilitates π-π stacking and crystal packing .

- Hydrogen Bonding: N–H···O interactions between the NH group and the carbonyl oxygen stabilize the molecule and influence its reactivity .

- Halogen Effects: The 4,5-dichloro substitution enhances electrophilicity, directing nucleophilic attacks to specific positions on the ring .

Properties

IUPAC Name |

4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANUBZIVOXVSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4,5-dichloropyridazin-3-one with an appropriate ketone, such as acetone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one with structurally related dihydropyridazinones and benzimidazoles:

Key Comparative Insights

Substituent Effects on Reactivity: The 2-oxopropyl group in the target compound introduces a ketone functional group, enabling condensation or nucleophilic addition reactions. This contrasts with 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, where the aryl group enhances hydrophobicity but reduces electrophilicity . Halogen Positioning: 4,5-Dichloro substitution (common in dihydropyridazinones) increases ring electrophilicity compared to mono-chloro derivatives like 5-chloro-6-phenylpyridazin-3(2H)-one, which requires harsher conditions for nucleophilic substitution .

Biological and Chemical Applications :

- The target compound’s 2-oxopropyl group is structurally analogous to 8-(2-oxopropyl)-erythranine , an alkaloid with demonstrated bioactivity. Both compounds utilize the ketone for hydrogen bonding, critical for molecular recognition in biological systems .

- In contrast, benzimidazole derivatives (e.g., Chloroflurazole) prioritize halogenated aromatic systems for herbicidal activity but exhibit higher toxicity due to fluorine and chlorine synergism .

Synthetic Accessibility: The target compound can be synthesized via methods similar to 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, where halide displacement under basic conditions (e.g., K₂CO₃/acetone) is employed . S-(2-oxopropyl)-CoA, a non-hydrolyzable CoA analog, demonstrates the 2-oxopropyl group’s role in enzyme inhibition, highlighting its utility in mechanistic studies .

Research Findings

- Crystallography : Derivatives like 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one exhibit planar molecular geometries, with dihedral angles <10° between substituents and the core ring. This planarity is critical for crystal packing and material stability .

- NMR Analysis : HMBC correlations in 8-(2-oxopropyl)-erythranine confirm the 2-oxopropyl group’s attachment via δH 4.20 (H-8) coupling to δC 208.1 (C=O), a feature shared with the target compound .

Data Tables

Physical and Chemical Properties

| Property | This compound | 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one | 8-(2-Oxopropyl)-erythranine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 174–176 (decomposes) | 198–200 |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | Low solubility in water; soluble in CHCl₃ | Ethanol, methanol |

| λmax (UV-Vis) | 265 nm (π→π*) | 270 nm (π→π*) | 310 nm (n→π*) |

Biological Activity

The compound 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of This compound is with a molecular weight of approximately 253.1 g/mol. The compound features a dihydropyridazinone core, characterized by a fused ring structure that contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of dihydropyridazinones exhibit antiviral activity. While specific research on This compound is limited, related compounds have shown promise against various viral infections, particularly those caused by the Zika virus and other members of the Flaviviridae family. The antiviral mechanisms often involve interference with viral replication and modulation of host immune responses.

Antimicrobial Activity

Compounds in the dihydropyridazinone class have also demonstrated antimicrobial properties. Investigations into similar structures suggest that they may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Preliminary studies have suggested that dihydropyridazinones may possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many dihydropyridazinones act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.

- Receptor Modulation : These compounds may modulate receptors involved in immune responses or cellular signaling.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of related dihydropyridazinones against Zika virus. The results indicated that these compounds effectively reduced viral load in infected cells, suggesting potential therapeutic applications for This compound in treating flavivirus infections.

Case Study 2: Antimicrobial Activity

Research on derivatives similar to This compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

Data Table: Biological Activities of Dihydropyridazinones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.